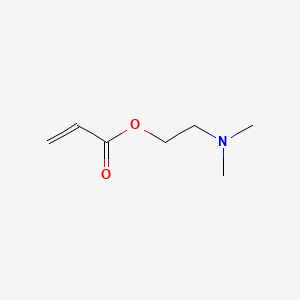

2-(Dimethylamino)ethyl acrylate

Overview

Description

2-(Dimethylamino)ethyl acrylate is an unsaturated carboxylic acid ester with a tertiary amino group. It is a colorless to yellowish liquid with a pungent, amine-like odor. This compound is water-miscible and plays a significant role as an acrylic monomer, imparting basic properties to copolymers .

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)ethyl acrylate is the formation of polymers. It is an important acrylic monomer that gives basic properties to copolymers . It is used to fabricate gold/acrylic polymer nanocomposites .

Mode of Action

This compound can undergo copolymerization with other compounds such as 2-acrylamido-2-methylpropanesulphonic acid . This interaction results in the formation of copolymers, which are substances formed by the polymerization of two different monomers.

Biochemical Pathways

The biochemical pathway of this compound involves the process of polymerization. This compound forms homopolymers and copolymers with acrylic acid and its salts, amides, and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, chloroethene (vinyl chloride), 1,1-dichloroethene, styrene, 1,3-butadiene, unsaturated polyesters, and drying oils .

Pharmacokinetics

It is known that this compound is miscible with water and reacts with bases . It hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of this compound is the formation of polymers with basic properties . These polymers can be used in various applications, including the fabrication of gold/acrylic polymer nanocomposites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place (less than 25 °C) . The presence of oxygen is also essential to activate the stabilizer .

Preparation Methods

2-(Dimethylamino)ethyl acrylate is typically synthesized via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol. This reaction is catalyzed by tin compounds like stannoxanes or titanium compounds such as tetraisopropyl orthotitanate. The reaction requires the presence of inhibitors like phenothiazine to prevent polymerization. The product is then purified by vacuum distillation and stabilized with 4-methoxyphenol .

Chemical Reactions Analysis

2-(Dimethylamino)ethyl acrylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form acrylic acid and dimethylaminoethanol.

Polymerization: It can form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, and styrene.

Addition Reactions: As an α, β-unsaturated carbonyl compound, it reacts with nucleophiles in a Michael addition.

Scientific Research Applications

2-(Dimethylamino)ethyl acrylate is extensively used in various fields:

Comparison with Similar Compounds

2-(Dimethylamino)ethyl acrylate is unique due to its tertiary amino group and its ability to form stable polymers. Similar compounds include:

- 2-(Dimethylamino)ethyl methacrylate

- 2-(Diethylamino)ethyl acrylate

- 2-(Diisopropylamino)ethyl methacrylate .

These compounds share similar reactivity but differ in their alkyl substituents, which can influence their physical and chemical properties.

Biological Activity

2-(Dimethylamino)ethyl acrylate (DMAEA) is an organic compound with the molecular formula CHNO. It is synthesized from methyl acrylate and N,N-dimethylaminoethanol and serves as a versatile chemical reagent and pharmaceutical intermediate. This article explores the biological activity of DMAEA, including its pharmacological applications, toxicity, and potential therapeutic uses.

DMAEA is characterized by its unsaturated double bonds, which confer significant reactivity. The compound can undergo various chemical reactions such as esterification, acylation, and amination. Its properties make it suitable for applications in drug synthesis and polymer production.

| Property | Value |

|---|---|

| Molecular Weight | 143.19 g/mol |

| Boiling Point | 161 °C |

| Flash Point | 59 °C |

| Solubility | Soluble in water, benzene, alcohol |

| Specific Gravity | 0.94 |

Biological Activity

DMAEA exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : DMAEA has shown potential in synthesizing drugs with antibacterial and antiviral properties. Its derivatives have been evaluated for efficacy against various pathogens, including bacteria and viruses .

- Antitumor Effects : Research indicates that DMAEA can be used to develop compounds with anticancer properties. Studies have demonstrated its ability to inhibit tumor cell growth in vitro .

- Polymer Applications : DMAEA is utilized in creating charge-reversible polycations that enhance the delivery of nucleic acids in gene therapy applications. These polymers form stable complexes with nucleic acids and can improve transfection efficiency in cellular models .

Case Studies

Several studies highlight the biological effects of DMAEA:

- Study on Polymer Hydrophobicity : A study investigated the synthesis of copolymers based on DMAEA and their hydrophobic characteristics. The hydrophobic derivatives exhibited enhanced transfection capabilities compared to their hydrophilic counterparts, suggesting a potential role in RNA delivery systems .

- Toxicity Assessment : Toxicological evaluations indicate that DMAEA may pose risks upon inhalation or skin contact, necessitating careful handling. The compound has been classified as harmful and potentially reproductive toxic .

Toxicological Considerations

DMAEA's safety profile is critical for its application in pharmaceuticals:

Properties

IUPAC Name |

2-(dimethylamino)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJAVGHACCNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28574-59-6 | |

| Record name | Dimethylaminoethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025100 | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

85 °F (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2439-35-2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaminoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YES121FTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-(Dimethylamino)ethyl acrylate?

A1: this compound has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol.

Q2: What spectroscopic techniques are used to characterize DMAEA?

A2: Researchers commonly employ 1H NMR, FTIR, and X-ray photoelectron spectroscopy to characterize the chemical composition and structure of DMAEA and its polymers. [, , , , ]

Q3: How does the hydrolysis of DMAEA influence its properties?

A3: DMAEA undergoes self-catalyzed hydrolysis in aqueous solutions, converting the dimethylaminoethyl acrylate units into negatively charged acrylic acid groups. This hydrolysis significantly impacts the polymer's properties, including its charge, hydrophilicity, and self-assembly behavior. [, , , ]

Q4: What polymerization techniques are commonly employed for DMAEA?

A4: DMAEA can be polymerized using various controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Single-Electron Transfer Living Radical Polymerization (SET-LRP). [, , , , , , , , , ]

Q5: How does the choice of polymerization technique affect the properties of the resulting polyDMAEA?

A5: The choice of polymerization technique can significantly influence the molecular weight, polydispersity, and architecture of the resulting polyDMAEA, ultimately affecting its properties and applications. [, , , , , ]

Q6: What are some applications of DMAEA-based polymers in biomaterials?

A6: DMAEA-based polymers are explored for various biomedical applications, including drug and gene delivery, tissue engineering, and biosensing. Their pH and temperature responsiveness, along with their ability to form micelles and nanoparticles, make them attractive candidates for these applications. [, , , , , , , ]

Q7: How is DMAEA used in wastewater treatment?

A7: Polycations derived from DMAEA, like poly(this compound), are employed in wastewater treatment due to their ability to flocculate and remove pollutants from water through electrostatic interactions. []

Q8: Can DMAEA be incorporated into stimuli-responsive materials?

A8: Yes, DMAEA's tertiary amine group makes it pH-responsive. Polymers containing DMAEA can be designed to exhibit specific responses to changes in pH, such as swelling, shrinking, or changes in solubility. [, , , , , , ]

Q9: How is DMAEA used in optical sensing applications?

A9: DMAEA-containing copolymers can be incorporated into optical sensor matrices. The nanophase-separated structures of these materials allow for efficient immobilization of indicator molecules and diffusion of analytes, enabling the development of sensitive optical sensors for various compounds. [, ]

Q10: Can DMAEA-based polymers form complexes with other materials?

A10: Yes, DMAEA's tertiary amine group enables its polymers to form complexes with various materials, including metal ions, proteins, and other polymers, through electrostatic interactions, hydrogen bonding, or coordination bonds. These complexes can impart new functionalities and properties to the resulting materials. [, , , ]

Q11: What are the advantages of using DMAEA in nanoparticle synthesis?

A11: DMAEA-based polymers can act as stabilizing agents in nanoparticle synthesis, controlling the size and morphology of the resulting nanoparticles. For example, they have been used to prepare stable colloidal gold nanoparticles in aqueous solutions. [, ]

Q12: How does the composition of DMAEA copolymers impact their performance?

A12: The properties and performance of DMAEA copolymers are strongly influenced by their composition. For instance, varying the ratio of DMAEA to other monomers can fine-tune the copolymer's hydrophilicity, charge density, and stimuli-responsiveness. [, , , , , ]

Q13: What is known about the toxicity of DMAEA and its polymers?

A13: While DMAEA itself is considered toxic, the toxicity of its polymers can vary depending on factors such as molecular weight, composition, and degradation products. Further research is needed to fully understand the long-term safety and biocompatibility of specific DMAEA-based polymers. []

Q14: Are there any environmental concerns associated with DMAEA?

A14: The environmental impact of DMAEA and its polymers is an area requiring further investigation. Developing strategies for the responsible use, degradation, and recycling of these materials is crucial to mitigate potential environmental risks. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.